N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide
描述
属性
IUPAC Name |
N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O6S2/c1-26(22,23)9-4-2-8(3-5-9)13-16-17-14(24-13)15-12(19)10-6-7-11(25-10)18(20)21/h2-7H,1H3,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNFBDQMDNZFHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H12N4O4S2
- Molecular Weight : 400.43 g/mol
- CAS Number : 886910-97-0
Synthesis
The compound can be synthesized through various chemical reactions involving the oxadiazole and thiophene moieties. The synthesis typically involves a multi-step process that includes the formation of the oxadiazole ring followed by the introduction of the nitrothiophene and carboxamide functionalities.
Anticancer Activity
Recent studies have highlighted the antiproliferative effects of related compounds on various cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer), A2780 (ovarian cancer)
- IC50 Values : Compounds similar to N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide exhibited IC50 values ranging from 0.33 to 7.10 μM across different cell lines, indicating significant anticancer potential .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 | 0.50 |
| Compound B | HeLa | 0.82 |
| Compound C | A2780 | 1.28 |
Antimicrobial Activity
The compound has also been screened for antimicrobial properties against various bacterial strains:
- Tested Strains : Escherichia coli, Staphylococcus aureus
- Results : Preliminary data suggest moderate antibacterial activity, with further studies needed to quantify effectiveness.
The proposed mechanisms through which N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in malignant cells.
- Antioxidant Activity : Some derivatives have shown potential as antioxidants, which may contribute to their anticancer effects by reducing oxidative stress within cells .
Case Studies
A notable study evaluated the compound's effect on telomerase activity in MCF-7 cell lysates. Results indicated that concentrations as low as 5 µM significantly reduced telomerase activity compared to control groups, suggesting a mechanism for its anticancer properties .
相似化合物的比较
Compound 1 : N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
Compound 2 : N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
Compound 9 : N-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)-5-nitrothiophene-2-carboxamide
Compound 10 : N-(5-((Dimethylamino)methyl)-4-(4-fluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
- Substituents: 4-Fluorophenyl, dimethylaminomethyl on thiazole; nitrothiophene carboxamide.
- Synthesis : Analogous to Compound 7, using HATU-mediated coupling .
| Feature | Target Compound | Compound 1 | Compound 2 | Compound 9 |
|---|---|---|---|---|
| Core Heterocycle | 1,3,4-Oxadiazole | Thiazole | Thiazole | Thiazole |
| Aromatic Substituent | 4-(Methylsulfonyl)phenyl | 3-Methoxy-4-(trifluoromethyl)phenyl | 3,5-Difluorophenyl | 4-Fluorophenyl |
| Additional Groups | Nitrothiophene carboxamide | Nitrothiophene carboxamide | Nitrothiophene carboxamide | Nitrothiophene carboxamide |
| Purity | Data not available | 42% | 99.05% | Commercially sourced |
Structure-Activity Relationship (SAR) Insights
Thiazole vs. Oxadiazole : Thiazole-containing compounds (e.g., Compound 2, 99.05% purity) exhibit high purity and ease of synthesis, but oxadiazole derivatives (Target Compound) may offer superior stability.
Fluorine Substitution : Fluorinated phenyl rings (Compounds 2, 9) improve bioavailability and metabolic resistance but may reduce binding specificity.
常见问题
Q. What are the critical steps in synthesizing N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, typically including cyclization, sulfonation, and coupling. For example:
- Cyclization of hydrazides to form the 1,3,4-oxadiazole core .
- Sulfonation using methylsulfonyl chloride to introduce the methylsulfonyl group .
- Coupling with activated carboxamide derivatives under reflux conditions in polar aprotic solvents (e.g., DMF) .
Key optimizations include temperature control (e.g., 60–80°C for cyclization), solvent selection (DMF for solubility), and catalyst use (e.g., HATU for coupling efficiency). Reaction progress is monitored via HPLC or TLC .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
A combination of NMR (¹H/¹³C for functional group analysis), IR (to identify sulfonyl and nitro groups), and mass spectrometry (for molecular ion verification) is critical. For example:
- ¹H NMR can resolve aromatic protons in the oxadiazole and thiophene rings .
- IR peaks near 1350 cm⁻¹ and 1520 cm⁻¹ confirm sulfonyl (SO₂) and nitro (NO₂) groups, respectively .
- High-resolution MS validates the molecular formula (e.g., [M+H]⁺ ion) .
Q. How can researchers screen this compound for biological activity in early-stage studies?
- Enzyme inhibition assays : Test interactions with targets like cyclooxygenase-2 (COX-2) or kinases using fluorometric or colorimetric assays .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) to measure IC₅₀ values .
- Cellular viability assays : MTT or resazurin-based tests in cancer cell lines to assess cytotoxicity .
Q. What are the compound’s reactivity patterns under acidic/basic conditions?
The nitro group (-NO₂) is electron-withdrawing, making the thiophene ring susceptible to nucleophilic attack. Stability studies in pH 2–12 buffers (monitored via HPLC) reveal degradation pathways, such as hydrolysis of the oxadiazole ring under strong acidic conditions .
Advanced Research Questions
Q. How can experimental design (DoE) optimize yield and purity in multi-step synthesis?
- Factorial design : Vary temperature, solvent, and catalyst loading to identify interactions affecting yield .
- Response surface methodology (RSM) : Model reaction parameters (e.g., time vs. temperature) to predict optimal conditions for coupling efficiency (>85% yield) .
- Process analytical technology (PAT) : Use inline IR or Raman spectroscopy for real-time monitoring of intermediates .
Q. How should researchers address contradictions in biological activity data across studies?
- Meta-analysis : Compare IC₅₀ values from independent studies (e.g., COX-2 inhibition) to identify outliers .
- Orthogonal assays : Validate conflicting results using alternative methods (e.g., surface plasmon resonance vs. enzyme assays) .
- Structural analogs : Test derivatives to isolate the role of the nitro group in activity discrepancies .
Q. What methodologies assess the compound’s stability in biological matrices?
- Forced degradation studies : Expose the compound to light, heat, or oxidizing agents (e.g., H₂O₂) and analyze degradation products via LC-MS .
- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify remaining compound using UPLC .
Q. How can computational modeling predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina to simulate interactions with COX-2 (PDB ID: 5KIR), focusing on hydrogen bonds with the oxadiazole ring .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) to validate docking results .
Q. What challenges arise in scaling up multi-step synthesis for preclinical studies?
- Intermediate purification : Column chromatography is impractical at scale; switch to recrystallization or continuous flow methods .
- By-product control : Optimize stoichiometry to minimize side reactions (e.g., over-sulfonation) .
- Solvent recovery : Implement distillation systems for DMF reuse to reduce costs .
Q. How can researchers evaluate the compound’s biocompatibility for in vivo studies?
- Hemolytic assays : Test erythrocyte lysis at varying concentrations (0.1–100 μM) .
- Cytokine profiling : Measure IL-6/TNF-α levels in macrophages to assess immunotoxicity .
- ADME prediction : Use SwissADME to estimate bioavailability, CYP450 interactions, and BBB permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
